

# Physical properties of Glutaronitrile at different temperatures

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## Compound of Interest

Compound Name: Glutaronitrile

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## Physical Properties of Glutaronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties of **glutaronitrile** at various temperatures. The information is compiled from available literature and databases to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where **glutaronitrile** is utilized.

### Introduction

**Glutaronitrile**, also known as pentanedinitrile or 1,3-dicyanopropane, is an organic compound with the formula  $\text{NC}(\text{CH}_2)_3\text{CN}$ . It is a colorless, viscous liquid that finds applications as a solvent, a precursor in chemical synthesis, and as a component in electrolyte solutions for batteries. A thorough understanding of its physical properties as a function of temperature is crucial for its effective use and for the design of processes involving this compound. This guide summarizes key physical properties, details the experimental methods used for their determination, and presents the data in a structured format.

### Tabulated Physical Properties of Glutaronitrile

The following tables summarize the available quantitative data for the physical properties of **glutaronitrile** at different temperatures.

Table 1: General Physical Properties of **Glutaronitrile**

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub>	N/A
Molecular Weight	94.11 g/mol	N/A
Melting Point	-29 °C	[1][2]
Boiling Point	285-287 °C	[1][2]
Density (at 25 °C)	0.995 g/mL	[1]
Refractive Index (n <sub>20/D</sub> )	1.434	[1]

Table 2: Thermodynamic Properties of **Glutaronitrile** at Different Temperatures

Data derived from calorimetrically determined measurements by Clever, H. L., Wulff, C. A., & Westrum, E. F. (1965).

Temperature (K)	Molar Heat Capacity, C <sub>p</sub> (J/mol·K)	Standard Molar Entropy, S° (J/mol·K)
5	(Data not available in search results)	(Data not available in search results)
10	(Data not available in search results)	(Data not available in search results)
...	(Data not available in search results)	(Data not available in search results)
298.15	186.26	239.45
...	(Data not available in search results)	(Data not available in search results)
350	(Data not available in search results)	(Data not available in search results)

Note: Specific heat capacity and entropy values at temperatures other than 298.15 K from the primary reference could not be obtained from the search results. The available data from the NIST WebBook confirms these values at standard conditions.

Table 3: Viscosity and Surface Tension of **Glutaronitrile**

Temperature (°C)	Dynamic Viscosity (mPa·s)	Surface Tension (mN/m)
(Data not available)	(Data not available)	(Data not available)

Note: Temperature-dependent experimental data for the viscosity and surface tension of **glutaronitrile** are not readily available in the public domain based on the conducted searches. General trends for similar aliphatic dinitriles suggest that both viscosity and surface tension decrease with increasing temperature.

## Experimental Protocols

This section details the methodologies for the key experiments cited for the determination of the physical properties of **glutaronitrile** and related compounds.

### Determination of Thermodynamic Properties (Heat Capacity and Entropy)

The thermodynamic properties of **glutaronitrile**, specifically its heat capacity and entropy, were determined using adiabatic calorimetry.

Methodology:

- **Calorimeter:** A laboratory-constructed adiabatic calorimeter is employed. This apparatus is designed to minimize heat exchange with the surroundings.
- **Sample Preparation:** A high-purity sample of **glutaronitrile** is hermetically sealed in a calorimeter vessel, typically made of gold-plated copper. The mass of the sample is precisely determined.
- **Adiabatic Shielding:** The calorimeter vessel is surrounded by adiabatic shields. The temperature of these shields is continuously and automatically adjusted to match the

temperature of the calorimeter vessel, thereby preventing heat leaks.

- **Heating and Temperature Measurement:** Electrical energy is introduced to the sample in small, precisely measured increments. The resulting temperature rise is measured with a high-precision platinum resistance thermometer.
- **Data Acquisition:** The energy input and the corresponding temperature increase are recorded at various temperature intervals, typically from near absolute zero (around 5 K) up to the desired upper temperature limit (e.g., 350 K).
- **Calculation:** The molar heat capacity ( $C_p$ ) at each temperature is calculated from the energy input ( $\Delta Q$ ), the temperature change ( $\Delta T$ ), and the number of moles of the substance ( $n$ ) using the formula:  $C_p = (\Delta Q / \Delta T) / n$ . The standard molar entropy ( $S^\circ$ ) is then calculated by integrating the heat capacity data from 0 K to the desired temperature, using the third law of thermodynamics.

## Determination of Density

The density of liquid **glutaronitrile** can be determined using a pycnometer.

Methodology:

- **Pycnometer Calibration:** The exact volume of a clean, dry pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) at a specific temperature and measuring the mass.
- **Sample Measurement:** The pycnometer is filled with **glutaronitrile**, ensuring no air bubbles are trapped.
- **Temperature Equilibration:** The filled pycnometer is placed in a thermostatically controlled water bath to bring the sample to the desired temperature.
- **Mass Determination:** The pycnometer containing the **glutaronitrile** is weighed on an analytical balance.
- **Calculation:** The density ( $\rho$ ) is calculated by dividing the mass of the **glutaronitrile** (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer. This procedure is repeated for each desired temperature.

## Determination of Viscosity

The viscosity of liquid **glutaronitrile** can be measured using an Ostwald viscometer.

Methodology:

- **Viscometer Preparation:** A clean and dry Ostwald viscometer is mounted vertically in a constant-temperature bath.
- **Sample Loading:** A precise volume of **glutaronitrile** is introduced into the larger bulb of the viscometer.
- **Temperature Equilibration:** The sample is allowed to thermally equilibrate with the bath.
- **Flow Time Measurement:** The liquid is drawn up into the other arm of the viscometer above the upper fiducial mark. The time taken for the liquid meniscus to fall between the upper and lower fiducial marks is measured accurately using a stopwatch.
- **Calculation:** The kinematic viscosity ( $\nu$ ) is calculated using the equation  $\nu = C * t$ , where 't' is the flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity ( $\eta$ ) is then obtained by multiplying the kinematic viscosity by the density ( $\rho$ ) of the liquid at that temperature ( $\eta = \nu * \rho$ ). The calibration constant 'C' is determined by measuring the flow time of a reference liquid with a known viscosity and density.

## Determination of Surface Tension

The surface tension of liquid **glutaronitrile** can be determined using the Du Noüy ring method.

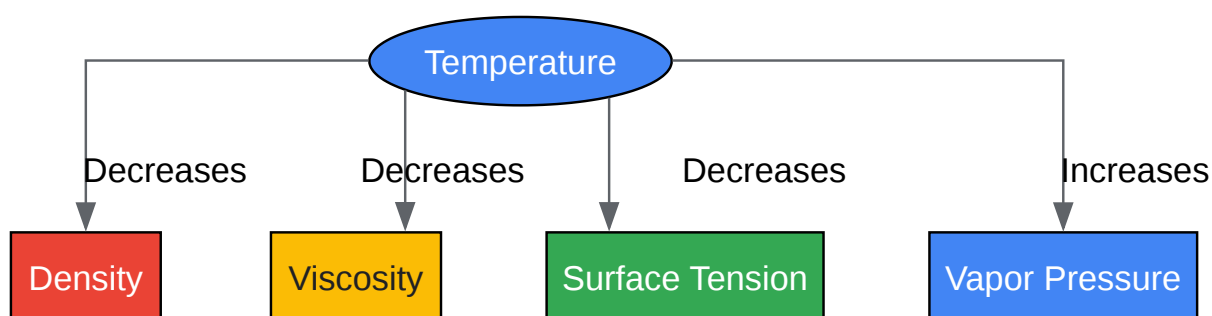
Methodology:

- **Apparatus Setup:** A clean platinum-iridium ring is attached to a sensitive tensiometer. The sample of **glutaronitrile** is placed in a vessel on a movable platform.
- **Measurement Initiation:** The platform is raised until the ring is immersed in the **glutaronitrile**.
- **Lamella Formation:** The platform is then slowly lowered, causing a liquid lamella to be formed and pulled upwards by the ring.

- **Maximum Force Measurement:** As the platform is lowered, the force exerted on the ring by the surface tension of the liquid increases to a maximum just before the lamella breaks. The tensiometer records this maximum force.
- **Calculation:** The surface tension ( $\gamma$ ) is calculated from the maximum force ( $F_{\text{max}}$ ) and the circumference of the ring ( $L$ ) using the formula  $\gamma = F_{\text{max}} / (2 * L * \cos(\theta))$ , where  $\theta$  is the contact angle (assumed to be 0 for a clean platinum ring and most liquids). Correction factors are typically applied to account for the shape of the liquid meniscus.

## Visualization of Physical Property Relationships

The following diagram illustrates the general relationship between temperature and the key physical properties of **glutaronitrile** based on established physical principles.



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Relationship between Temperature and Physical Properties

## Conclusion

This technical guide has summarized the currently available data on the physical properties of **glutaronitrile** at various temperatures. While thermodynamic data from the work of Clever, Wulff, and Westrum provide a solid foundation for understanding its heat capacity and entropy, there is a notable lack of publicly available experimental data on the temperature dependence of its viscosity and surface tension. The provided experimental protocols offer a basis for conducting such measurements. Further experimental investigation into these properties is warranted to provide a more complete physical profile of **glutaronitrile** for its diverse applications in research and industry.

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## References

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